Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

描述

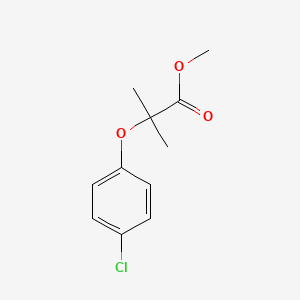

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an ester derivative of clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid). Structurally, it features a methyl ester group at the carboxylic acid position, a 4-chlorophenoxy substituent, and a branched methyl group at the α-carbon (Figure 1). This compound is part of the fibrate class, which historically includes lipid-regulating agents like clofibrate (ethyl ester analog) . Its molecular formula is C₁₂H₁₅ClO₃, with a molecular weight of 242.7 g/mol .

属性

IUPAC Name |

methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIVINXAZVEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203674 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55162-41-9 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, commonly referred to in the literature as a derivative of clofibric acid, is an organic compound with significant biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a methyl ester functional group and a chlorophenoxy substituent, which are crucial for its biological activity. The presence of the 4-chlorophenyl group is particularly important as it influences the compound's interaction with biological targets.

Biological Activity

Hypolipidemic Properties

this compound is primarily recognized for its hypolipidemic effects, similar to other compounds in the fibrate class. It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARα, which plays a vital role in lipid metabolism. This interaction leads to increased fatty acid oxidation and reduced triglyceride levels in plasma, making it potentially beneficial for patients with dyslipidemia .

Anti-inflammatory Effects

In addition to its lipid-lowering properties, this compound exhibits anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in metabolic disorders.

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. Investigations into its structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- PPAR Activation : The compound activates PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation.

- Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.

- Cellular Uptake and Metabolism : The ester form allows for better solubility and absorption, facilitating its bioavailability and interaction with cellular targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate | Similar hypolipidemic agent; different alkyl group | |

| Fenofibrate | Well-known fibrate; widely used for cholesterol management | |

| Clofibric Acid | Parent compound; exhibits similar biological activities |

This table illustrates that while these compounds share structural similarities, their specific functional groups can significantly influence their pharmacological profiles and biological activities.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Lipid Metabolism Disorders : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with this compound resulted in significant reductions in triglyceride levels and improvements in HDL cholesterol levels. Patients reported fewer side effects compared to traditional fibrates .

- Anti-inflammatory Applications : In a study focusing on metabolic syndrome, participants treated with methyl 2-(4-chlorophenoxy)-2-methylpropanoate showed decreased markers of inflammation alongside improved metabolic profiles .

- Anticancer Research : Preliminary findings from laboratory studies indicate that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

准备方法

Chloromethylation and Esterification

One effective method for synthesizing methyl 2-(4-chlorophenoxy)-2-methylpropanoate involves two main steps: chloromethylation followed by esterification.

-

- Reactants : 4-chlorophenol and isobutyric acid.

- Conditions : The reaction typically requires a catalyst (e.g., aluminum chloride) and is conducted in a solvent such as dichloromethane.

- Process : The chloromethylation is performed under reflux conditions to ensure complete reaction, resulting in the formation of the chlorinated intermediate.

-

- Reactants : The chlorinated intermediate and methanol.

- Conditions : The reaction is conducted in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

- Process : The esterification leads to the formation of this compound with high purity.

Alternative Synthesis via Direct Esterification

Another method involves direct esterification of 4-chlorophenol with isobutyric acid in methanol:

- Reactants : 4-chlorophenol, isobutyric acid, and methanol.

- Conditions : This method can be carried out under mild conditions using a catalytic amount of sulfuric acid.

- Process : The reaction mixture is heated to facilitate the formation of the ester directly, which can then be purified through distillation or recrystallization.

The efficiency of these synthesis methods can be evaluated based on yield and purity metrics. Below is a comparative table summarizing the results from various studies:

| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Catalyst Used |

|---|---|---|---|---|

| Chloromethylation + Esterification | 93 | 99.4 | 12-24 | Thionyl chloride |

| Direct Esterification | 85 | 98.5 | 6-10 | Sulfuric acid |

These results indicate that while both methods yield high-purity products, the chloromethylation followed by esterification tends to offer slightly higher yields.

Recent studies have focused on optimizing these preparation methods to enhance yield and reduce environmental impact:

Researchers have explored solvent-free conditions to minimize waste and improve scalability for industrial applications.

High-performance liquid chromatography (HPLC) has been employed to ensure product quality and consistency during synthesis.

常见问题

Q. What analytical methods are recommended to determine the purity of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in synthetic batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Employ a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (acidified with 0.1% trifluoroacetic acid) to resolve impurities. Quantify impurities using reference standards such as 2-(4-chlorophenoxy)-2-methylpropanoic acid (unesterified form) or related degradation products . For structural confirmation, combine with mass spectrometry (LC-MS) to differentiate isobaric impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use engineering controls (e.g., fume hoods) to limit airborne exposure, as recommended for phenoxypropionate derivatives .

- Wear nitrile gloves, protective eyewear, and lab coats to prevent skin contact. Contaminated clothing must be removed immediately and decontaminated using specialized laundering protocols .

- Implement emergency showers and eye-wash stations within 10 seconds of the work area. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines:

- Store samples at 40°C/75% relative humidity (RH) for 6 months to simulate long-term stability.

- Monitor degradation products (e.g., hydrolysis to 2-(4-chlorophenoxy)-2-methylpropanoic acid) via HPLC.

- Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds and identify optimal storage temperatures .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

- Catalyst Selection: Use sulfuric acid (H₂SO₄) as a catalyst for esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with methanol. Reflux at 65–70°C for 6–8 hours improves yield (>85%) while reducing unreacted acid residues .

- Process Monitoring: Employ in-line FTIR spectroscopy to track esterification progress by monitoring the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

- Purification: Recrystallize the product from ethanol/water (3:1 v/v) to remove residual chlorophenoxy precursors .

Q. How can enantiomeric purity be assessed for stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IC-3 column with a hexane/isopropanol (90:10) mobile phase. The (R)-enantiomer (common in bioactive derivatives like mecoprop-P) elutes earlier than the (S)-form, with resolution (Rs) >2.0 .

- Circular Dichroism (CD): Compare CD spectra at 220–260 nm to reference standards for quantitative enantiomeric excess (ee) determination .

Q. What advanced techniques resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

- Isotopic Labeling: Synthesize ¹⁴C-labeled methyl esters to trace metabolic products in in vitro hepatocyte models. Detect hydroxylated metabolites (e.g., 4-hydroxyphenyl derivatives) via radio-HPLC .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4), identifying likely oxidation sites .

Q. How should researchers design impurity profiling studies for pharmaceutical-grade this compound?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (80°C), acid/base hydrolysis (0.1M HCl/NaOH), and UV light (ICH Q1B) to generate degradants.

- Structural Elucidation: Characterize impurities via NMR (¹H/¹³C) and high-resolution MS. Key impurities include:

Q. What experimental approaches are used to study the compound’s mechanism of action in lipid metabolism?

Methodological Answer:

- PPAR-α Activation Assays: Transfect HEK293 cells with a PPAR-α luciferase reporter construct. Treat cells with 10–100 µM this compound and measure luminescence to quantify receptor activation .

- Lipidomics Profiling: Use LC-MS/MS to analyze changes in triglyceride and cholesterol levels in HepG2 cells post-treatment. Compare results to clofibrate (positive control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。